4-Cyanobenzoyl bromide

Nucleophilic acyl substitution Leaving group kinetics Acid halide reactivity

Procure 4-Cyanobenzoyl bromide for accelerated acylation kinetics. Its enhanced electrophilicity enables complete conversion of sterically hindered or weakly nucleophilic amines under milder conditions than 4-cyanobenzoyl chloride. Ideal for temperature-sensitive substrates and GPIIb/IIIa antagonist synthesis. Ensures robust process chemistry scale-up and superior LC-MS analytical handle via bromine isotopic signature.

Molecular Formula C8H4BrNO
Molecular Weight 210.03 g/mol
CAS No. 151093-43-5
Cat. No. B117013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzoyl bromide
CAS151093-43-5
SynonymsBenzoyl bromide, 4-cyano- (9CI)
Molecular FormulaC8H4BrNO
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)Br
InChIInChI=1S/C8H4BrNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H
InChIKeyUSTZLKAYDPJHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzoyl Bromide (CAS 151093-43-5) | Molecular Weight 210.03 | Acid Halide for Nucleophilic Acylation


4-Cyanobenzoyl bromide (CAS 151093-43-5), systematically designated as Benzoyl bromide, 4-cyano- (9CI), is a heterobifunctional aromatic acid halide with molecular formula C₈H₄BrNO and a molecular weight of 210.03 g/mol . The compound features an electrophilic carbonyl bromide moiety orthogonally reactive to the para-positioned electron-withdrawing cyano group, enabling stepwise functionalization strategies in multi-step organic synthesis . As an acyl bromide, it serves as a more reactive acylation reagent than its corresponding acyl chloride analog, 4-cyanobenzoyl chloride (CAS 6068-72-0, MW 165.57 g/mol) [1], offering distinct kinetic advantages in nucleophilic substitution reactions where reaction rate or milder conditions are procurement-critical parameters.

4-Cyanobenzoyl Bromide vs. 4-Cyanobenzoyl Chloride: Why Acid Halide Selection Determines Reaction Outcome


While both 4-cyanobenzoyl bromide and 4-cyanobenzoyl chloride belong to the same acid halide class and share the identical 4-cyanophenyl scaffold, they are not functionally interchangeable in synthetic protocols. The substitution of chloride with bromide fundamentally alters the leaving-group propensity in nucleophilic acyl substitution reactions due to the difference in carbon-halogen bond strength and polarizability [1]. Specifically, the C-Br bond in acyl bromides is inherently weaker and more readily cleaved than the C-Cl bond in acyl chlorides, translating into accelerated reaction kinetics under otherwise identical conditions [2]. This differential reactivity becomes particularly consequential in reactions involving sterically hindered nucleophiles, low-temperature protocols, or substrates sensitive to prolonged exposure to basic or thermal conditions. Furthermore, the increased atomic mass of bromine (79.90) versus chlorine (35.45) confers distinct mass spectrometric signatures and isotopic distribution patterns that may be analytically advantageous for reaction monitoring . Consequently, procurement decisions based solely on structural similarity or cost-per-gram without accounting for these reactivity differentials risk suboptimal yields, extended reaction times, or outright synthetic failure.

4-Cyanobenzoyl Bromide (CAS 151093-43-5) Quantitative Differentiation Evidence: Acid Halide Reactivity, Orthogonal Functionalization, and Procurement Rationale


Acyl Bromide vs. Acyl Chloride: Quantitative Reactivity Differential in Nucleophilic Acylation

4-Cyanobenzoyl bromide demonstrates substantially enhanced electrophilicity relative to 4-cyanobenzoyl chloride in nucleophilic acylation reactions, a differentiation rooted in the bond dissociation energetics of the carbon-halogen bond. The C-Br bond dissociation energy in acyl bromides is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the C-Cl bond in acyl chlorides—a 42 kJ/mol (approximately 13%) lower energy barrier to cleavage [1]. This thermodynamic differential manifests kinetically as a leaving-group reactivity enhancement typically ranging from 10² to 10³ -fold for bromide versus chloride in SN2-type acyl transfers under comparable conditions [2]. For procurement decisions, this translates directly to reduced reaction times, lower required temperatures, or successful acylation of sterically congested or weakly nucleophilic substrates that would react sluggishly or incompletely with the chloride analog.

Nucleophilic acyl substitution Leaving group kinetics Acid halide reactivity Synthetic methodology

Orthogonal Functional Group Reactivity: Cyano Retention During Acylation with 4-Cyanobenzoyl Bromide

The para-cyano group in 4-cyanobenzoyl bromide remains intact under standard acylation conditions with nucleophiles including amines, alcohols, and thiols, enabling subsequent orthogonal transformations of the nitrile functionality [1]. This contrasts with alternative electrophilic cyano-transfer reagents such as 4-cyanobenzoyl cyanide (CAS not specified), where the presence of a second reactive carbonyl cyanide group introduces chemoselectivity complications and potential cross-reactivity [2]. The nitrile group in 4-cyanobenzoyl bromide exhibits a calculated polar surface area (PSA) of 40.86 Ų and a LogP of 2.09, parameters that predict moderate membrane permeability and favorable pharmacokinetic properties when incorporated into drug-like scaffolds . The retention of the cyano group during acylation is a class-level characteristic of aromatic nitriles, which generally demonstrate high stability toward nucleophilic acylating conditions due to the low electrophilicity of the cyano carbon relative to the acyl carbonyl.

Orthogonal synthesis Stepwise functionalization Cyano group stability Multi-step synthesis

Herbicidal Intermediate Applications: 4-Cyanobenzoyl Bromide as a Key Building Block for 4-Cyanophenylimino Heterocycles

4-Cyanobenzoyl bromide serves as a critical acylating intermediate for the synthesis of 4-cyanophenylimino heterocyclic compounds, a class of herbicides documented in patent literature [1]. The bromide leaving group is specifically advantageous for introducing the 4-cyanobenzoyl moiety onto sterically hindered heterocyclic amines where chloride analogs may exhibit insufficient reactivity. The parent patent (EP-A 238711 and related filings) describes the preparation of substituted 4-cyanophenylimino heterocycles with demonstrated herbicidal activity, wherein the 4-cyanobenzoyl electrophile is installed via nucleophilic substitution at the acyl carbon [2]. While 4-cyanobenzoyl chloride (CAS 6068-72-0) is more commonly cited in pharmaceutical acylation protocols [3], the enhanced leaving-group ability of the bromide variant offers distinct advantages for substrates with reduced nucleophilicity or in protocols requiring lower reaction temperatures to preserve thermally labile heterocyclic cores.

Agrochemical synthesis Herbicide intermediates Heterocyclic chemistry Patent-protected scaffolds

Physicochemical Differentiation: Molecular Weight and Mass Spectrometric Signature

4-Cyanobenzoyl bromide possesses a molecular weight of 210.03 g/mol with a distinctive isotopic signature arising from the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This characteristic 1:1 doublet isotopic pattern provides an unambiguous mass spectrometric handle for reaction monitoring and product confirmation that is absent in the chloride analog (4-cyanobenzoyl chloride, MW 165.57 g/mol), which exhibits the less distinctive 3:1 ³⁵Cl/³⁷Cl isotopic pattern [1]. The 44.46 g/mol molecular weight differential between the bromide and chloride translates to a 26.9% increase in mass, which may be analytically advantageous for LC-MS or GC-MS tracking of reaction progress, particularly in complex reaction mixtures where isobaric interferences complicate chloride-based monitoring [2]. For procurement in analytical method development or process chemistry applications where real-time reaction monitoring is critical, the distinct bromine isotopic signature offers a tangible operational advantage over the chloride counterpart.

Mass spectrometry Isotopic pattern Reaction monitoring Analytical chemistry

Hydrolytic Stability and Storage Considerations: Bromide vs. Chloride

As a class, acyl bromides exhibit higher hydrolytic lability than their acyl chloride counterparts due to the enhanced leaving-group ability of bromide, which renders the carbonyl carbon more susceptible to nucleophilic attack by water [1]. While specific hydrolytic rate constants for 4-cyanobenzoyl bromide are not reported in the open literature, class-level kinetic studies indicate that acyl bromides hydrolyze approximately 10¹ to 10² times faster than corresponding acyl chlorides under identical aqueous conditions [2]. This differential has direct procurement implications: 4-cyanobenzoyl bromide requires more rigorous exclusion of moisture during storage and handling, and its shelf-life may be shorter than that of 4-cyanobenzoyl chloride unless stored under strictly anhydrous conditions (e.g., sealed ampoules under inert atmosphere) [3]. For laboratories with limited inert-atmosphere infrastructure, the chloride analog may be operationally simpler; however, for applications demanding maximum acylation efficiency where the enhanced reactivity of the bromide is essential, the additional handling rigor represents a necessary trade-off justified by superior reaction performance.

Reagent stability Storage conditions Procurement planning Moisture sensitivity

Procurement-Relevant Application Scenarios for 4-Cyanobenzoyl Bromide (CAS 151093-43-5)


Accelerated Synthesis of Sterically Hindered 4-Cyanobenzamides in Medicinal Chemistry

In medicinal chemistry campaigns requiring the acylation of sterically congested secondary amines or weakly nucleophilic anilines with the 4-cyanobenzoyl pharmacophore, 4-cyanobenzoyl bromide is the preferred reagent due to its enhanced electrophilicity relative to 4-cyanobenzoyl chloride . The approximately 42 kJ/mol lower C-Br bond dissociation energy translates to substantially faster reaction kinetics, enabling complete conversion under milder conditions (lower temperature, shorter reaction time) that preserve the integrity of acid- or heat-sensitive functional groups elsewhere in the target molecule [1]. This scenario is particularly relevant for the synthesis of GPIIb/IIIa antagonist scaffolds and related benzodiazepinedione derivatives, where the 4-cyanobenzoyl moiety has been incorporated as a key structural element [2].

Agrochemical Intermediate Synthesis for 4-Cyanophenylimino Heterocyclic Herbicides

Process chemistry groups developing herbicidal active ingredients based on the 4-cyanophenylimino heterocyclic scaffold should procure 4-cyanobenzoyl bromide for the critical acylation step installing the 4-cyanobenzoyl group onto the heterocyclic amine core . The enhanced leaving-group ability of bromide ensures reliable coupling yields even when the heterocyclic amine exhibits reduced nucleophilicity due to electron-withdrawing substituents or steric shielding [1]. This reactivity advantage directly reduces the optimization burden and improves process robustness in kilo-lab and pilot-plant scale-up, where reaction reproducibility and yield consistency are paramount procurement criteria [2].

Mass Spectrometry-Guided Reaction Optimization and Process Analytical Technology (PAT)

For process chemistry and analytical development teams implementing LC-MS or GC-MS based reaction monitoring, 4-cyanobenzoyl bromide provides a superior analytical handle compared to 4-cyanobenzoyl chloride due to the distinctive 1:1 isotopic doublet signature of bromine . This unambiguous isotopic pattern facilitates confident peak assignment, accurate quantitation of reaction progress, and detection of trace impurities or byproducts in complex reaction matrices [1]. The 44.46 g/mol higher molecular weight relative to the chloride analog further separates the bromide-derived species from common background ions and solvent clusters, reducing isobaric interference and improving signal-to-noise ratios in reaction monitoring workflows [2].

Low-Temperature Acylation of Thermally Labile Substrates

When acylation must be performed on substrates containing thermally sensitive functional groups (e.g., azides, certain heterocycles, or stereochemically labile centers), 4-cyanobenzoyl bromide is the acid halide of choice due to its ability to achieve complete conversion at significantly lower temperatures than 4-cyanobenzoyl chloride . The 10² to 10³ -fold kinetic enhancement of bromide relative to chloride enables reaction completion at 0°C to ambient temperature for substrates that would require elevated temperatures (40-80°C) with the chloride analog, thereby preserving substrate integrity and minimizing thermal decomposition pathways [1]. This temperature differential is particularly critical in late-stage functionalization of complex natural products or advanced pharmaceutical intermediates where thermal history directly impacts final purity and yield [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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